Tolfenamic Acid-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

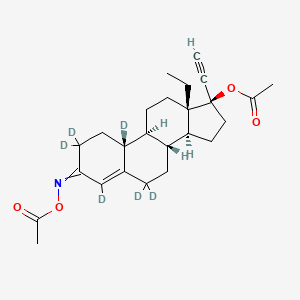

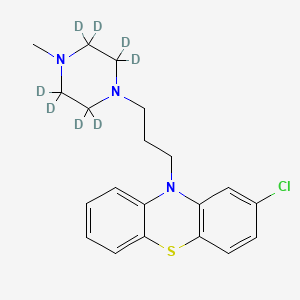

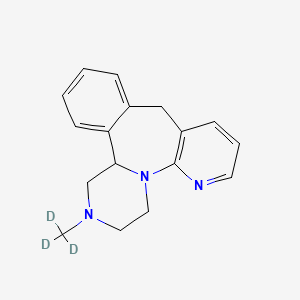

Tolfenamic Acid-d4: is a deuterium-labeled derivative of Tolfenamic Acid, a non-steroidal anti-inflammatory drug (NSAID) known for its anti-inflammatory and anti-cancer properties. The deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can influence the pharmacokinetic and metabolic profiles of the compound .

Biochemical Analysis

Biochemical Properties

Tolfenamic Acid-d4, like its parent compound, is believed to interact with several key enzymes and proteins. It inhibits the biosynthesis of prostaglandins, key biomolecules involved in inflammation and pain, by inhibiting cyclooxygenase (COX) enzymes . Specifically, it inhibits both COX-1 and COX-2 pathways, thereby reducing prostaglandin secretion .

Cellular Effects

This compound impacts various cellular processes. It has been shown to inhibit skin edema and reduce irritant-induced temperature rise . It also exerts a dose-related inhibition of serum thromboxane, indicating the inhibition of COX-1 . Furthermore, it inhibits prostaglandin E2 synthesis, marking a related COX-2 inhibition .

Molecular Mechanism

The molecular mechanism of this compound is primarily based on the inhibition of COX-1 and COX-2 pathways . By inhibiting these pathways, this compound prevents the secretion and action of prostaglandins, exerting its anti-inflammatory and pain-blocking action .

Dosage Effects in Animal Models

In animal models, this compound has shown promising results. For instance, a study demonstrated that after intramuscular administration to pigs (4 mg/kg), the this compound suspension displayed increases in the pharmacokinetic parameters Tmax, T1/2, and MRT0–∞ by 4.39-, 3.78-, and 3.78-fold, respectively, compared with Tolfenamic Acid injection .

Metabolic Pathways

This compound, like Tolfenamic Acid, is likely involved in the arachidonic acid metabolic pathway, where it inhibits the COX-1 and COX-2 enzymes, leading to a decrease in prostaglandin synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tolfenamic Acid-d4 typically involves the deuteration of Tolfenamic Acid. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., deuterated chloroform).

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient and complete deuteration. The purity and yield of the final product are critical, requiring rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Tolfenamic Acid-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry: Tolfenamic Acid-d4 is used as an internal standard in mass spectrometry for the quantification of Tolfenamic Acid. Its deuterium labeling allows for precise tracking and measurement in complex mixtures .

Biology and Medicine: In biological and medical research, this compound is employed to study the pharmacokinetics and metabolism of Tolfenamic Acid. It helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) profiles.

Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drug formulations. Its stable isotope labeling provides insights into drug interactions and stability.

Mechanism of Action

Tolfenamic Acid-d4 exerts its effects by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound has been shown to induce apoptosis in cancer cells by downregulating specific transcription factors such as Sp1, Sp3, and Sp4 .

Comparison with Similar Compounds

Tolfenamic Acid: The parent compound, which lacks deuterium labeling.

Flufenamic Acid: Another NSAID with similar anti-inflammatory properties.

Mefenamic Acid: An NSAID used for pain relief, with a similar mechanism of action.

Uniqueness: Tolfenamic Acid-d4’s uniqueness lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can alter the metabolic pathways, leading to potentially improved drug stability and reduced side effects .

Properties

IUPAC Name |

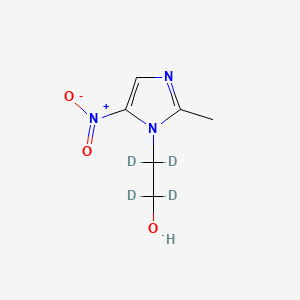

2-(3-chloro-2-methylanilino)-3,4,5,6-tetradeuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-9-11(15)6-4-8-12(9)16-13-7-3-2-5-10(13)14(17)18/h2-8,16H,1H3,(H,17,18)/i2D,3D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZNLOUZAIOMLT-IKMBEDGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=C(C(=CC=C2)Cl)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Norgestimate-[d6]](/img/structure/B602511.png)